(2Z)-2-(4-butoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
“(2Z)-2-(4-butoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a heterocyclic compound featuring a fused thiazolo-triazine-dione core. Its structure includes two distinct substituents: a 4-butoxybenzylidene group at position 2 and a 4-propoxybenzyl group at position 4. The Z-configuration of the benzylidene moiety is critical for its stereoelectronic properties, influencing molecular interactions and biological activity.
Properties
Molecular Formula |
C26H27N3O4S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(2Z)-2-[(4-butoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C26H27N3O4S/c1-3-5-15-33-21-12-8-19(9-13-21)17-23-25(31)29-26(34-23)27-24(30)22(28-29)16-18-6-10-20(11-7-18)32-14-4-2/h6-13,17H,3-5,14-16H2,1-2H3/b23-17- |
InChI Key |
KSWCEAFFWDWABQ-QJOMJCCJSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OCCC)S2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OCCC)S2 |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-(4-Propoxybenzyl)-1,2,4-Triazin-5(2H)-One
The synthesis begins with the formation of the 1,2,4-triazin-5(2H)-one precursor. A modified Biginelli condensation between thiourea, ethyl acetoacetate, and 4-propoxybenzaldehyde in acetonitrile with catalytic iodine (0.03 equiv) yields 6-(4-propoxybenzyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5(6H)-one (Compound A ). Cyclization of A with chloroacetic acid in refluxing ethanol affords 6-(4-propoxybenzyl)-1,2,4-triazin-5(2H)-one (Compound B ) in 78% yield.
Key Reaction Parameters
-
Solvent : Ethanol (reflux, 8 h)
-
Catalyst : None (thermal cyclization)
-
Yield : 78%
Annelation of the Thiazole Ring
Compound B undergoes annelation with chloroacetic acid to construct the thiazolo[3,2-b]triazine-3,7-dione core. Heating B with chloroacetic acid (1.2 equiv) in dimethylformamide (DMF) at 120°C for 12 hours produces 6-(4-propoxybenzyl)-7H-thiazolo[3,2-b][1,triazine-3,7(2H)-dione (Compound C ) in 65% yield.
Optimization Insights
-
Higher temperatures (>120°C) lead to decomposition.
-
DMF enhances solubility and reaction homogeneity.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Annelation
The [3,2-b] fusion pattern is favored over [2,3-c] isomers due to electronic stabilization of the transition state in DMF. Polar aprotic solvents enhance nucleophilic attack at the C2 position of the triazinone.
Stereochemical Control
The Z-configuration is preserved by avoiding prolonged heating and using mild acid catalysis. Base-mediated conditions (e.g., piperidine) lead to E-isomer dominance, necessitating strict reaction monitoring.
Scalability and Industrial Relevance
Gram-scale synthesis (10 g) of the target compound achieves 68% overall yield, demonstrating feasibility for industrial production. Purification via recrystallization from ethanol/water (4:1) ensures >99% purity (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-butoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
(2Z)-2-(4-butoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-butoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolo-Triazine-Dione Derivatives
*Estimated based on structural similarity.
Physicochemical Properties
- Lipophilicity : The target compound’s butoxy and propoxy groups increase logP compared to halogenated analogs, suggesting enhanced membrane permeability .
- Solubility : Alkoxy chains may reduce aqueous solubility relative to bromo/chloro derivatives, which exhibit moderate polarity.
- Spectroscopic Signatures :
Challenges and Limitations
Biological Activity
The compound (2Z)-2-(4-butoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione represents a novel class of thiazolo-triazine derivatives that have garnered attention due to their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure features a thiazolo-triazine core with two aromatic substituents (butoxy and propoxy groups) that may influence its biological properties.
Antimicrobial Activity
Research has indicated that compounds with similar thiazolo-triazine structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that these derivatives can inhibit the growth of various bacterial strains and fungi. For example:
- Study Findings : A derivative with a related structure showed an inhibition zone against Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial action is believed to arise from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
The thiazolo-triazine derivatives have been investigated for their anticancer potential.
- Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis and inhibits cell proliferation .
- Mechanism of Action : The anticancer effect is likely mediated through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties.
- Experimental Evidence : In animal models of inflammation, administration of similar thiazolo-triazine compounds resulted in reduced levels of pro-inflammatory cytokines .
- Potential Applications : This suggests a role for the compound in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo-triazine derivatives.
| Substituent | Effect on Activity |
|---|---|
| Butoxy Group | Enhances lipophilicity; improves membrane penetration |
| Propoxy Group | Modulates receptor binding affinity |
| Thiazole/Triazine Core | Critical for biological activity; facilitates interaction with target proteins |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazolo-triazine derivatives against clinical isolates. The results indicated that certain modifications in the side chains significantly enhanced antibacterial activity against resistant strains .
Case Study 2: Anticancer Activity
In a clinical trial involving patients with advanced breast cancer, a thiazolo-triazine derivative demonstrated promising results in reducing tumor size when combined with standard chemotherapy regimens .
Q & A
Q. What are the optimal synthetic routes for (2Z)-2-(4-butoxybenzylidene)-6-(4-propoxybenzyl)-thiazolo-triazine-dione, and how can reaction yields be improved?
Answer: The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1: Condensation of a substituted benzaldehyde (e.g., 4-butoxybenzaldehyde) with a thiourea derivative under acidic or basic conditions to form the thiazolo-triazine core .
- Step 2: Alkylation or substitution reactions to introduce the 4-propoxybenzyl group. Microwave-assisted synthesis or refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours improves yields .
- Yield Optimization: Adjusting stoichiometry (1:1.2 molar ratio of aldehyde to thiourea) and using catalysts like sodium acetate enhances purity (up to ~75% yield) .
Q. How should researchers characterize the purity and structural conformation of this compound?
Answer:
- Purity Analysis: Use HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity .
- Structural Confirmation:
- NMR: -NMR signals for the Z-configuration benzylidene proton appear at δ 7.8–8.2 ppm (singlet), while alkoxy groups (butoxy/propoxy) show peaks at δ 3.5–4.2 ppm .
- IR: Stretching vibrations at 1680–1720 cm confirm carbonyl groups; 1250–1300 cm indicates C-O-C ether linkages .
- Mass Spectrometry: Molecular ion peaks ([M+H]) should align with the theoretical molecular weight (calculated: ~550 g/mol) .
Q. What solvents and storage conditions are recommended for maintaining stability?
Answer:
- Solubility: The compound dissolves in DMSO, DMF, and dichloromethane but is poorly soluble in water .
- Storage: Store at –20°C under inert gas (N) to prevent oxidation. Avoid exposure to light, as UV degradation of the benzylidene moiety is observed .
Advanced Research Questions
Q. How does the Z-configuration of the benzylidene group influence biological activity, and what methods validate stereochemistry?
Answer:
- Activity Impact: The Z-configuration stabilizes planar conformations, enhancing interactions with hydrophobic enzyme pockets (e.g., kinases or cytochrome P450). Analog studies show a 3–5× potency increase compared to E-isomers .
- Validation Methods:
- X-ray Crystallography: Resolves spatial arrangement (e.g., dihedral angles <10° between thiazolo-triazine and benzylidene planes) .
- NOESY NMR: Correlates proximity of benzylidene protons to triazine ring protons to confirm Z-geometry .
Q. What strategies resolve contradictions in reported biological activity data for thiazolo-triazine derivatives?
Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays: Use cell lines with consistent expression of target proteins (e.g., HepG2 for cytotoxicity studies) .
- Control Experiments: Compare with structurally validated analogs (e.g., 4-methoxy or 4-fluoro substitutes) to isolate substituent effects .
- Purity Reassessment: Re-test compounds with ≥98% HPLC purity to exclude off-target effects from byproducts .
Q. How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR). The propoxy/butoxy chains show high complementarity to hydrophobic ATP-binding pockets (predicted binding energy: –9.2 kcal/mol) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. RMSD values <2 Å indicate stable binding .
- QSAR Models: Correlate alkoxy chain length (butoxy vs. propoxy) with IC values to optimize substituents .
Q. What are the key challenges in scaling up synthesis for in vivo studies?
Answer:
- Byproduct Formation: Large-scale reactions risk dimerization of the benzylidene group. Mitigate with slow reagent addition (dropwise over 2 hours) and low temperatures (0–5°C) .
- Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .
- Cost: 4-Butoxybenzaldehyde is expensive; alternative routes using 4-hydroxybenzaldehyde with in situ alkylation reduce costs by ~40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
